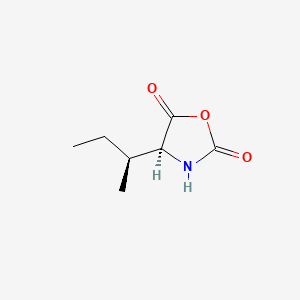
(1,3-Difluoro-2-propyl)-p-toluenesulphonate
説明
“(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is a chemical compound with the molecular formula C10H12F2O3S . It is also known as "2-Propanol, 1,3-difluoro-, 2-(4-methylbenzenesulfonate)" .
Molecular Structure Analysis
The molecular weight of “(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is 250.26 . The structure includes a propyl group (a three-carbon chain) with two fluorine atoms attached at the 1 and 3 positions, and a p-toluenesulphonate group attached at the 2 position .Physical And Chemical Properties Analysis
“(1,3-Difluoro-2-propyl)-p-toluenesulphonate” is a compound with the molecular formula C10H12F2O3S . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results.Safety and Hazards
作用機序
Target of action
The primary target of 1,3-Difluoro-2-propanol is the citric acid cycle, a crucial metabolic pathway in cells .
Mode of action
1,3-Difluoro-2-propanol disrupts the citric acid cycle, leading to metabolic poisoning . It’s used as a rodenticide, similar to sodium fluoroacetate .
Biochemical pathways
The compound affects the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy .
Result of action
The disruption of the citric acid cycle by 1,3-Difluoro-2-propanol leads to metabolic poisoning, which can be lethal to rodents .
Action environment
The efficacy and stability of such compounds can be influenced by various environmental factors. For instance, fluorination can increase selectivity or regulate the mechanism of cell death . .
特性
IUPAC Name |
1,3-difluoropropan-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAKFGLUHZHMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CF)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


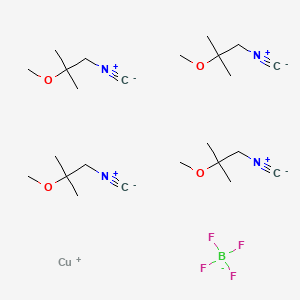
![(1S,2R,6S,7R)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-1-oxidopiperazin-1-ium-1-yl]methyl]cyclohexyl]methyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B570752.png)


![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570756.png)
![6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one](/img/structure/B570757.png)
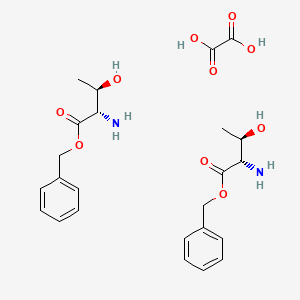

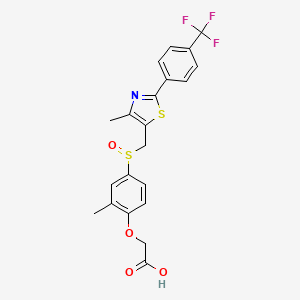
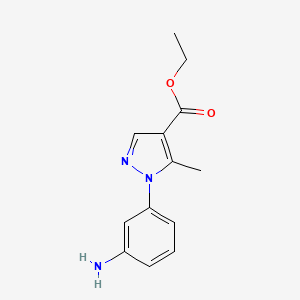
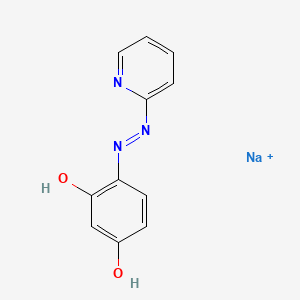
![4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B570771.png)
